Cas no 268567-27-7 (1-[(4-Bromophenyl)carbonyl]pyrrole)
![1-[(4-Bromophenyl)carbonyl]pyrrole structure](https://www.kuujia.com/scimg/cas/268567-27-7x500.png)
1-[(4-Bromophenyl)carbonyl]pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-Bromophenyl)carbonyl]pyrrole
- Methanone, (4-bromophenyl)-1H-pyrrol-1-yl-
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- Inchi: 1S/C11H8BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h1-8H
- InChI Key: BHISUPNGWNTSRL-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Br)C=C1)(N1C=CC=C1)=O
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- Boiling Point: 284.0±32.0 °C(Predicted)
- pka: -6.65±0.70(Predicted)
1-[(4-Bromophenyl)carbonyl]pyrrole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ93065-5g |
1-[(4-Bromophenyl)carbonyl]pyrrole |
268567-27-7 | 98% | 5g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AZ93065-10g |
1-[(4-Bromophenyl)carbonyl]pyrrole |
268567-27-7 | 98% | 10g |
$793.00 | 2024-04-20 | |
A2B Chem LLC | AZ93065-1g |
1-[(4-Bromophenyl)carbonyl]pyrrole |
268567-27-7 | 98% | 1g |
$176.00 | 2024-04-20 | |
A2B Chem LLC | AZ93065-25g |
1-[(4-Bromophenyl)carbonyl]pyrrole |
268567-27-7 | 98% | 25g |
$1316.00 | 2024-04-20 |
1-[(4-Bromophenyl)carbonyl]pyrrole Related Literature
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Weiqiang Chen,Hui-Jing Li,Qin-Ying Li,Yan-Chao Wu Org. Biomol. Chem. 2020 18 500
Additional information on 1-[(4-Bromophenyl)carbonyl]pyrrole
Introduction to 1-[(4-Bromophenyl)carbonyl]pyrrole (CAS No: 268567-27-7)
1-[(4-Bromophenyl)carbonyl]pyrrole, identified by its Chemical Abstracts Service (CAS) number 268567-27-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic derivative features a pyrrole core conjugated with a carbonyl group linked to a 4-bromophenyl moiety. The unique structural configuration of this compound makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents targeting complex biological pathways.
The 4-bromophenyl substituent introduces a bromine atom at the para position relative to the phenolic ring, which is a common pharmacophore in drug design due to its ability to participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. This feature enhances the compound's utility as a building block for constructing more intricate molecular architectures. Additionally, the pyrrole ring itself is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been growing interest in leveraging pyrrole derivatives for the development of new drugs. The incorporation of halogenated aromatic rings, such as 4-bromophenyl, into heterocyclic systems has been shown to modulate the electronic properties and binding affinity of molecules, making them more effective in interacting with biological targets. For instance, studies have demonstrated that compounds containing 1-[(4-Bromophenyl)carbonyl]pyrrole moieties exhibit promising activity against enzymes involved in cancer progression and infectious diseases.
One notable area of research involving 1-[(4-Bromophenyl)carbonyl]pyrrole is its application in the synthesis of protease inhibitors. Proteases play crucial roles in various physiological processes, and their dysregulation is often associated with diseases such as cancer and inflammation. By designing molecules that specifically inhibit these enzymes, researchers can develop targeted therapies with reduced side effects. The 4-bromophenyl group in this compound provides a handle for further functionalization, allowing chemists to tailor the molecule's properties for optimal binding to protease active sites.
Another emerging field where 1-[(4-Bromophenyl)carbonyl]pyrrole has shown promise is in the development of antiviral agents. The rapid evolution of viruses poses a significant challenge to drug discovery, necessitating the design of broad-spectrum inhibitors. Pyrrole derivatives have been investigated for their ability to interfere with viral replication cycles by inhibiting key enzymes or binding to viral structural components. The structural flexibility offered by the 1-[(4-Bromophenyl)carbonyl]pyrrole scaffold allows for the creation of molecules that can effectively target diverse viral strains.
The synthesis of 1-[(4-Bromophenyl)carbonyl]pyrrole typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the formation of the pyrrole ring followed by carbonylation and subsequent bromination at the phenyl ring. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields. These developments are critical for scaling up production while adhering to environmental regulations and ensuring cost-effectiveness.
In conclusion, 1-[(4-Bromophenyl)carbonyl]pyrrole (CAS No: 268567-27-7) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely that its importance in medicinal chemistry will only grow, driving further innovation and discovery.
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